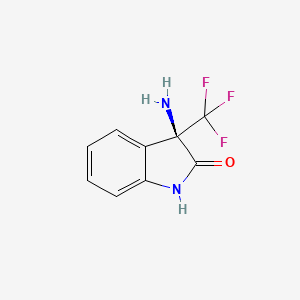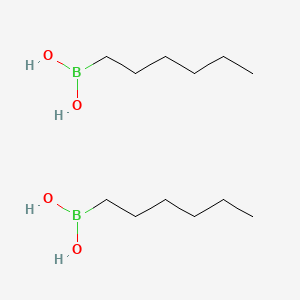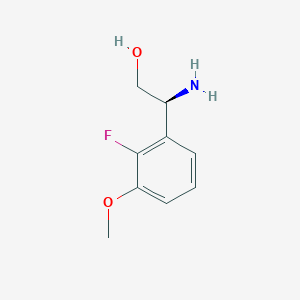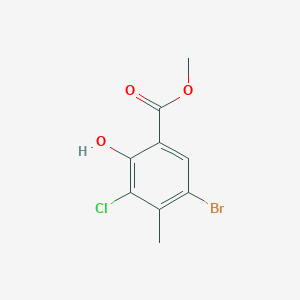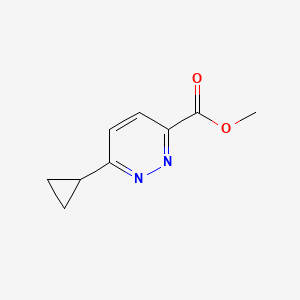
Methyl 6-cyclopropylpyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-cyclopropylpyridazine-3-carboxylate is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of ethyl levulinate, followed by bromination, elimination, oxidation, esterification, and chlorination . The overall yield of this process is approximately 42%.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions and using catalysts to improve yield and purity. The process typically includes steps such as cyclization, bromination, elimination, oxidation, esterification, and chlorination, similar to laboratory synthesis but on a larger scale .
化学反応の分析
Types of Reactions
Methyl 6-cyclopropylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
科学的研究の応用
Methyl 6-cyclopropylpyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
作用機序
The mechanism of action of methyl 6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
Methyl 6-chloropyridazine-3-carboxylate: This compound has similar structural features but contains a chlorine atom instead of a cyclopropyl group.
Pyridazine: The parent compound of the pyridazine family, containing two nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Uniqueness
Methyl 6-cyclopropylpyridazine-3-carboxylate is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other pyridazine derivatives.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
methyl 6-cyclopropylpyridazine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3 |
InChIキー |
VPSBYYKYTYLZPL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN=C(C=C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
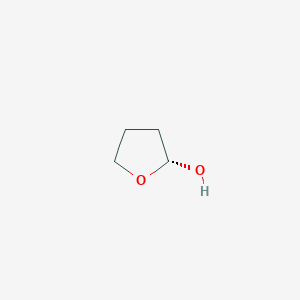
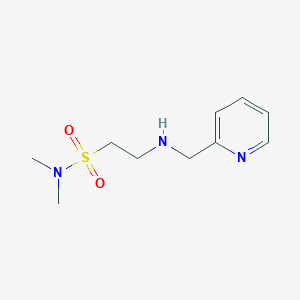
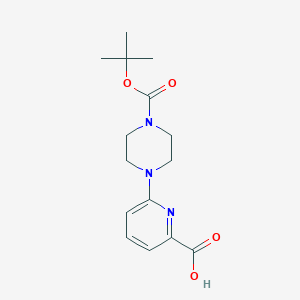
![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)
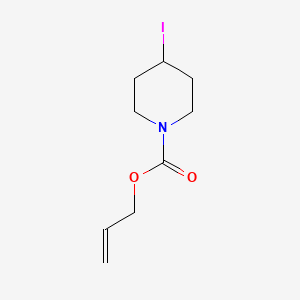
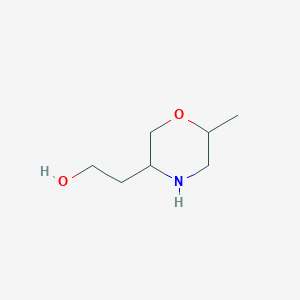
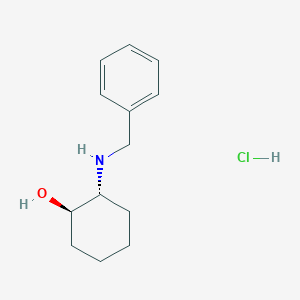
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
